molecular formula C17H18O3 B14029704 Ethyl 4-(benzyloxy)-3-methylbenzoate

Ethyl 4-(benzyloxy)-3-methylbenzoate

Cat. No.: B14029704
M. Wt: 270.32 g/mol
InChI Key: GYFCADHWKITCNY-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methylbenzoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its benzyloxy and methyl substituents on the benzene ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-(benzyloxy)-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Another method involves the use of acid chlorides. In this case, 4-(benzyloxy)-3-methylbenzoyl chloride reacts with ethanol in the presence of a base like pyridine to form the desired ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzoate derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-(benzyloxy)benzoate: Lacks the methyl group, which can influence its reactivity and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 4-(methoxy)-3-methylbenzoate:

The presence of the benzyloxy and methyl groups in this compound makes it unique, providing specific reactivity and properties that can be advantageous in various applications.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)15-9-10-16(13(2)11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

GYFCADHWKITCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C

Origin of Product

United States

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